REACTION_CXSMILES
|
Br[C:2]1C=CO[C:3]=1C(O)=O.[Br:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[C:14]([OH:16])=[O:15]>>[Br:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[C:14]([O:16][CH2:2][CH3:3])=[O:15]
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Name
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|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(OC=C1)C(=O)O
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Name
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|
Quantity
|
4.62 g
|
Type
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reactant
|
Smiles
|
BrC=1C=C(C(=O)O)C=CC1OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/10)
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Name
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|
Type
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product
|
Smiles
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BrC=1C=C(C(=O)OCC)C=CC1OC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.65 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |